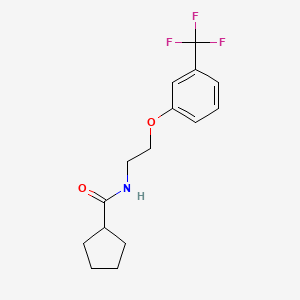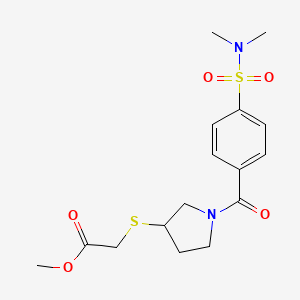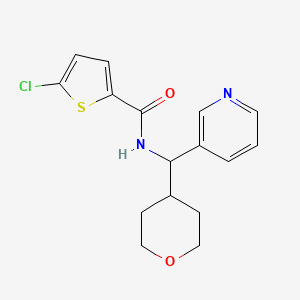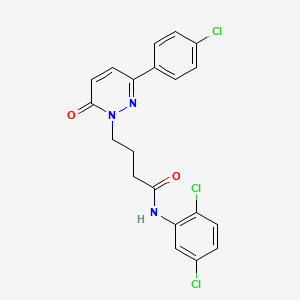
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide” has been studied. For example, the [3+2] cycloaddition reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate has been theoretically studied . The presence of the CF3 group in the β-position in the enol acetate accelerates the 32CA reaction .科学的研究の応用
Highly Selective Hydrogenation of Phenol and Derivatives
This study discusses the catalytic hydrogenation of phenol to cyclohexanone, an important intermediate in the chemical industry, using Pd nanoparticles supported on mesoporous graphitic carbon nitride. The process demonstrates high selectivity and conversion rates under mild conditions, which could be relevant for the synthesis or modification of compounds similar to the target compound (Yong Wang et al., 2011).
Novel Insecticide Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure, demonstrates strong activity against lepidopterous pests. This research might hint at potential bioactive applications of structurally complex compounds including those with trifluoromethyl groups (Masanori Tohnishi et al., 2005).
Catalytic Activity in Cyclohexene Oxidation
The synthesis and characterization of novel metal phthalocyanine complexes and their use in the selective oxidation of cyclohexene are discussed. Such catalytic activities could be explored in the context of chemical transformations involving the target compound (E. Saka et al., 2013).
Antiarrhythmic Activity of Benzamides
Research on benzamides with specific substituents showing oral antiarrhythmic activity in mice could provide insights into the medicinal chemistry applications of compounds with similar functional groups (E. H. Banitt et al., 1977).
Synthesis and Biological Activity of Thiazole-5-carboxamide Derivatives
The design, synthesis, and evaluation of novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides for insecticidal or fungicidal activity could suggest potential agricultural or pest control applications for structurally related compounds (Changling Liu et al., 2006).
将来の方向性
The future directions for the study of “N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in pharmaceuticals and other industries could be investigated. As more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups , the study of such compounds is of significant interest.
作用機序
Target of Action
The compound N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide is a synthetic chemical belonging to the group carboxamide . It is used as a contact, selective herbicide to specifically control some broad-leaved weeds .
Mode of Action
This compound acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . The mode of action of this compound is a bleaching action, due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in photosynthesis and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound prevents photosynthesis, leading to the death of the plant .
Pharmacokinetics
The compound has a molecular weight of 394.3 . It is a colourless crystal with a melting point of 159-161 °C . The compound has a low solubility in water (<0.05 mg/l at 25 °C) but is soluble in most organic solvents . It is stable in air up to its melting point . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the death of the plant . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the plant is unable to produce the energy it needs to survive .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s low solubility in water can affect its distribution in the environment and its uptake by plants . Additionally, the compound’s stability in air up to its melting point suggests that it may be less effective in very hot environments .
特性
IUPAC Name |
N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)12-6-3-7-13(10-12)21-9-8-19-14(20)11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXXDQBYQLJYPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)
![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)




![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)